NTA1 Deamidation Specific Activity: Asn-Val vs. Gln-Gly — 1.4-Fold Higher Catalytic Rate
In a direct enzymatic assay using purified Saccharomyces cerevisiae N-terminal amidase (NTA1), the dipeptide Asn-Val yielded a specific deamidation activity of 190 ± 30 nmol min⁻¹ mg⁻¹ protein, compared with 136 ± 6 nmol min⁻¹ mg⁻¹ protein for the alternative substrate Gln-Gly—representing a statistically significant 1.4-fold advantage for Asn-Val [1]. Importantly, the reverse-sequence analog Val-Asn and the Gln-bearing analog Ala-Gln showed no detectable deamidation, confirming that both the N-terminal Asn residue and the second-position amino acid identity are strict determinants of substrate recognition [1].
| Evidence Dimension | Specific deamidation activity (NTA1 enzyme) |
|---|---|
| Target Compound Data | 190 ± 30 nmol min⁻¹ mg⁻¹ protein |
| Comparator Or Baseline | Gln-Gly: 136 ± 6 nmol min⁻¹ mg⁻¹ protein; Val-Asn: no detectable activity; Ala-Gln: no detectable activity |
| Quantified Difference | 1.4-fold higher vs. Gln-Gly; qualitative (active vs. inactive) vs. Val-Asn |
| Conditions | Purified NTA1 from S. cerevisiae; in vitro deamidation assay; Michaelis-Menten kinetics |
Why This Matters
For enzymatic synthesis workflows that depend on NTA1-catalyzed deamidation to produce Asp-Xaa dipeptides, Asn-Val provides the highest validated catalytic throughput among tested substrates, reducing enzyme loading requirements and shortening reaction times compared to Gln-Gly.
- [1] Arai T, Noguchi A, Takano E, Kino K. Application of protein N-terminal amidase in enzymatic synthesis of dipeptides containing acidic amino acids specifically at the N-terminus. J Biosci Bioeng. 2013;115(4):382-7. View Source
